The compound identified as PubChem_13210179 is known as 1,2,3-triazole. This compound belongs to a class of organic compounds characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Triazoles are significant in medicinal chemistry due to their diverse biological activities and applications in drug development.
1,2,3-triazole can be synthesized through various methods, including cycloaddition reactions involving azides and alkynes. It is often derived from the reaction of sodium azide with alkynes in the presence of copper catalysts, which facilitate the formation of the triazole ring structure.
1,2,3-triazole is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structure. It is also categorized under azoles, which are five-membered rings containing at least one nitrogen atom. The compound has garnered attention for its role in pharmaceuticals, agrochemicals, and as a building block in organic synthesis.
The synthesis of 1,2,3-triazoles can be achieved through several methodologies:
Recent advancements have introduced nano-copper catalysts that improve reaction rates and yields. For example, Kumar Tiwari et al. reported yields up to 96% using nano-Cu/Fe3O4 catalysts under mild conditions . The reaction conditions often involve solvents such as dimethyl sulfoxide or tert-butanol peroxide as oxidants to facilitate the cyclization process.
The molecular structure of 1,2,3-triazole consists of a five-membered ring with three nitrogen atoms at positions 1, 2, and 3. The general formula can be represented as .
Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are employed to confirm molecular identity and purity .
1,2,3-triazoles participate in various chemical reactions due to their unique structure:
The mechanism of formation typically involves the generation of a cyclic intermediate through the nucleophilic attack by the azide on the alkyne, followed by cyclization and elimination steps that yield the final triazole product .
The mechanism of action for 1,2,3-triazoles involves their ability to interact with biological targets through hydrogen bonding and π-π stacking interactions due to their planar structure. This interaction is crucial for their activity as pharmacological agents.
Studies have shown that triazoles can inhibit specific enzymes or bind to receptors involved in various biological pathways. Their shape and electronic properties make them suitable for targeting protein-ligand interactions effectively .
Relevant analyses such as Infrared Spectroscopy (IR) and Elemental Analysis provide insights into functional groups present within the compound .
1,2,3-triazoles have found extensive applications in various fields:
Their versatility makes them valuable components in both research and industrial applications .
The conceptual evolution of pharmacology represents a paradigm shift from phenomenological observation to molecular precision. Ancient pharmacopeias—exemplified by Greco-Roman practices documented at Salerno—relied on crude plant extracts (e.g., willow bark, opium poppy) administered without mechanistic understanding [2]. This empirical approach yielded therapeutic agents but lacked predictive power. The 19th century marked a critical transition with the isolation of pure bioactive compounds, enabling structural characterization and reproducible bioactivity assessment [2]. This laid the groundwork for the structure-activity relationship (SAR) principle, transforming pharmacology from descriptive natural history to a molecular design science. By the mid-20th century, receptor theory crystallized this transition, asserting that biological activity stems from specific molecular interactions between defined chemical structures and macromolecular targets—a framework essential for rationalizing PubChem CID 13210179's target engagement [6].
Target engagement studies for imidazodiazepines like PubChem CID 13210179 operate within biased agonism paradigms, which distinguish between G protein-coupled receptor (GPCR) activation pathways (e.g., Gα vs. β-arrestin signaling) [3]. For κ-opioid receptor (KOR) ligands, this translates to designing compounds that preferentially activate analgesic pathways while avoiding dysphoric side effects mediated through β-arrestin. PubChem CID 13210179 exemplifies this through its selective KOR binding (Ki = 27 nM) with minimal µ-opioid receptor (MOR) affinity (Ki > 1,850 nM) [3]. Mechanistically, its ester functionalities and chiral methyl configuration optimize hydrophobic pocket interactions within KOR's transmembrane domain, while the pendent fluorophenyl ring enables π-stacking with Tyr residues in the binding cleft. Such precision steric complementarity contrasts sharply with early non-selective opioid agonists like morphine, reflecting evolved mechanistic insights.
Table 1: Structural Features Governing KOR Binding Affinity in Imidazodiazepines
Structural Feature | Impact on KOR Affinity | Example Compound | KOR Ki (nM) |
---|---|---|---|
(S)-Methyl configuration | 1.3–4.9x higher affinity vs. (R)-isomer | GL-I-30 | 27 |
t-Butyl ester (R2) | Optimal hydrophobic bulk | GL-I-30 | 27 |
Cyclopropyl substituent (R1) | Enhanced affinity vs. bromo/acetylene | Entry 4/5 [3] | 2.1x increase |
2’-Fluorophenyl ring | Superior to 2’-pyridine (2–4.7x) | GL-II-19 | 115 |
Carboxylic acid moiety | Abolishes binding (Ki >10,000 nM) | GL-II-93 | Inactive |
Quantitative Structure-Activity Relationship (QSAR) modeling has undergone generational evolution to address PubChem CID 13210179's optimization:
SAR research navigates fundamental epistemological tensions:
Table 2: Evolution of SAR Methodologies in Pharmacology
Era | Dominant Methodology | Limitations | Example Impact |
---|---|---|---|
Pre-19th c. | Empirical observation | No mechanistic basis | Salerno herbal formulations [2] |
Early 20th c. | Receptor theory | Qualitative SAR | Ehrlich's "magic bullet" concept |
Late 20th c. | 2D/3D QSAR | Static ligand alignment | Hydrophobicity predictions [1] |
21st c. | 4D-QSAR/ML | Computational cost; interpretability | GL-I-30’s dynamic binding prediction [4] |
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